Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
CAS No.: 1055120-85-8
Cat. No.: VC7494911
Molecular Formula: C15H20BrFN2O2
Molecular Weight: 359.239
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1055120-85-8 |
---|---|
Molecular Formula | C15H20BrFN2O2 |
Molecular Weight | 359.239 |
IUPAC Name | tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Standard InChI Key | KNJKFWUOIJHZFK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperazine ring substituted at the 4-position with a 4-bromo-2-fluorophenyl group and a tert-butyl carbamate moiety at the 1-position. The piperazine core adopts a chair conformation, while the aromatic ring’s electron-withdrawing bromo and fluoro substituents influence its electronic properties . The tert-butyl group enhances steric bulk, potentially affecting solubility and reaction kinetics.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1055120-85-8 | |
Molecular Formula | C₁₅H₂₀BrFN₂O₂ | |
Molecular Weight | 359.23 g/mol | |
Exact Mass | 358.06 g/mol | |
LogP (Partition Coefficient) | Estimated 3.2 (calculated) |
Physicochemical Properties
Solubility and Stability
While experimental solubility data for this specific compound is limited, analogs such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate . Stability studies suggest that the tert-butyl carbamate group hydrolyzes under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .
Spectroscopic Characterization
-
NMR: The ¹H-NMR spectrum displays characteristic signals for the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .
-
MS (Mass Spectrometry): The molecular ion peak at m/z 359.23 confirms the molecular weight, with fragmentation patterns indicative of bromine and fluorine loss .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is typically synthesized via a multi-step sequence:
-
Buchwald-Hartwig Amination: Coupling of 4-bromo-2-fluoroaniline with a piperazine derivative under palladium catalysis .
-
Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Amination | Pd/C, H₂, Ethyl Acetate, 30°C | ~96% | |
Boc Protection | Boc₂O, Et₃N, DCM, RT | ~85% |
Challenges and Mitigations
-
Regioselectivity: The fluorine atom’s ortho-directing effect can lead to undesired byproducts; optimized stoichiometry and catalyst loading minimize this .
-
Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity .
Parameter | Detail | Source |
---|---|---|
Storage Temperature | 2–8°C (protected from light) | |
Hazard Statements | H315, H319, H335 | |
Precautionary Measures | Use PPE, avoid inhalation |
Emergency Procedures
-
Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
-
Skin Contact: Wash with soap and water; remove contaminated clothing .
Applications in Pharmaceutical Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume